molecular formula C10H9NO4 B8005438 6-Methoxy-3-nitro-2H-chromene CAS No. 92210-61-2

6-Methoxy-3-nitro-2H-chromene

Cat. No.: B8005438
CAS No.: 92210-61-2
M. Wt: 207.18 g/mol
InChI Key: JSEAVEVSSXGINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-nitro-2H-chromene is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents like boron tribromide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Boron tribromide, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: 6-Methoxy-3-amino-2H-chromene.

    Reduction: 6-Hydroxy-3-nitro-2H-chromene.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3-nitro-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-nitro-2H-chromene involves its interaction with biological targets. For instance, its anticancer activity is attributed to its ability to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in its reactivity, facilitating interactions with cellular components.

Comparison with Similar Compounds

    6-Methoxy-2H-chromene: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-Nitro-2H-chromene: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    6-Hydroxy-3-nitro-2H-chromene: The hydroxyl group enhances its hydrogen bonding capability, influencing its biological activity.

Uniqueness: 6-Methoxy-3-nitro-2H-chromene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEAVEVSSXGINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533177
Record name 6-Methoxy-3-nitro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92210-61-2
Record name 6-Methoxy-3-nitro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.